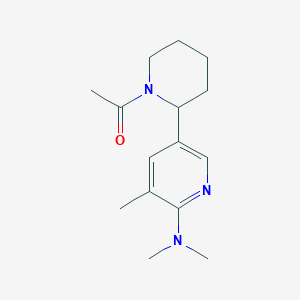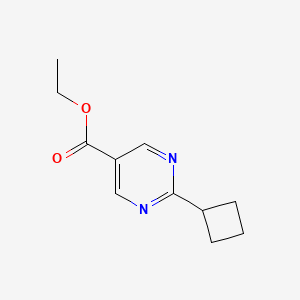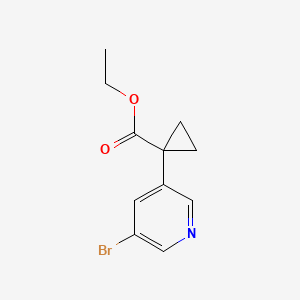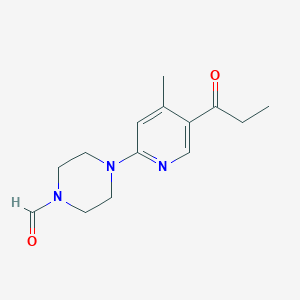
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylthio)-5-(1-Tosylpyrrolidin-2-yl)pyridin ist eine komplexe organische Verbindung, die einen Pyridinring aufweist, der mit einer Isopropylthiogruppe und einer Tosylpyrrolidinylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Isopropylthio)-5-(1-Tosylpyrrolidin-2-yl)pyridin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring kann durch eine Reihe von Kondensationsreaktionen synthetisiert werden, die geeignete Vorstufen verwenden.
Einführung der Isopropylthiogruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Pyridinring durch eine Isopropylthiogruppe, die oft mit Reagenzien wie Isopropylthiol und einem geeigneten Katalysator erfolgt.
Anlagerung der Tosylpyrrolidinylgruppe: Die Tosylpyrrolidinylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Tosylpyrrolidinderivat mit dem Pyridinring reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, aber im größeren Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Synthese-Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Isopropylthio)-5-(1-Tosylpyrrolidin-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Isopropylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Pyridinring kann unter bestimmten Bedingungen reduziert werden, um Piperidinderivate zu bilden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring oder an der Tosylpyrrolidinylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) werden häufig verwendet.
Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Piperidinderivate.
Substitution: Verschiedene substituierte Pyridin- oder Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
2-(Isopropylthio)-5-(1-Tosylpyrrolidin-2-yl)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anti-krebserregender Eigenschaften.
Medizin: Wird als potenzieller Leitstoff in der Wirkstoffforschung und -entwicklung erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Isopropylthio)-5-(1-Tosylpyrrolidin-2-yl)pyridin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Isopropylthio- und Tosylpyrrolidinylgruppen können die Bindungsaffinität und -spezifität der Verbindung verbessern.
Wissenschaftliche Forschungsanwendungen
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isopropylthio and tosylpyrrolidinyl groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1-Tosylpyrrolidin-2-yl)pyridin: Fehlt die Isopropylthiogruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
2-(Isopropylthio)pyridin: Fehlt die Tosylpyrrolidinylgruppe, was sich auf seine Löslichkeit und Bindungseigenschaften auswirken kann.
Einzigartigkeit
2-(Isopropylthio)-5-(1-Tosylpyrrolidin-2-yl)pyridin ist aufgrund des Vorhandenseins sowohl der Isopropylthio- als auch der Tosylpyrrolidinylgruppe einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen kann die Vielseitigkeit der Verbindung in verschiedenen Anwendungen verbessern.
Eigenschaften
Molekularformel |
C19H24N2O2S2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C19H24N2O2S2/c1-14(2)24-19-11-8-16(13-20-19)18-5-4-12-21(18)25(22,23)17-9-6-15(3)7-10-17/h6-11,13-14,18H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
JGMSBSOPTDLYER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















